(+)-Eudesmin

Catalog No.
S1790065
CAS No.
29106-36-3
M.F
C22H26O6
M. Wt
386.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Eudesmin

CAS Number

29106-36-3

Product Name

(+)-Eudesmin

IUPAC Name

(3S,3aR,6S,6aR)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan

Molecular Formula

C22H26O6

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C22H26O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-28-22(16(15)12-27-21)14-6-8-18(24-2)20(10-14)26-4/h5-10,15-16,21-22H,11-12H2,1-4H3/t15-,16-,21+,22+/m0/s1

InChI Key

PEUUVVGQIVMSAW-RZTYQLBFSA-N

SMILES

Array

Canonical SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)OC)OC

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)OC)OC)OC

(+)-Eudesmin is a lignan.
(+)-Eudesmin has been reported in Laurelia novae-zelandiae, Raulinoa echinata, and other organisms with data available.
RN refers to (1R-(1alpha,3aalpha,4alpha,6aalpha))-isomer; structure given in first source; very similar to pinoresinol

(+)-Eudesmin is a highly purified, non-phenolic tetrahydrofurofuranoid lignan predominantly utilized as a premium analytical standard and bioactive reference material in pharmacological research. Structurally characterized as the fully methylated derivative of (+)-pinoresinol, it possesses a molecular weight of 386.44 g/mol and exhibits a melting point of 107–108 °C [1]. In procurement contexts, (+)-eudesmin is selected for its defined stereochemistry and high lipophilicity, which are critical for reproducible in vitro assays targeting neuroprotection, inflammation, and cytochrome/UGT metabolic pathways. Unlike crude plant extracts or unstandardized lignan mixtures, procurement of pure (+)-eudesmin ensures lot-to-lot consistency, eliminating the multi-component variability that frequently compromises downstream assay validation and formulation studies [2].

Substituting pure (+)-eudesmin with crude Magnolia extracts (e.g., NDC-052) or closely related unmethylated precursors like (+)-pinoresinol introduces severe analytical and stability liabilities. Crude extracts contain variable ratios of competing lignans—such as magnolin and fargesin—which convolute target-specific kinetic data, particularly in precise Drug-Drug Interaction (DDI) profiling where off-target enzyme inhibition must be minimized [1]. Furthermore, utilizing unmethylated analogs like pinoresinol introduces reactive phenolic hydroxyl groups that are susceptible to oxidative degradation in aqueous assay buffers [2]. For buyers requiring strict baseline stability and unambiguous target engagement in cellular models, only the fully methylated, stereopure (+)-eudesmin provides the necessary chemical inertness and reproducible lipophilicity.

Superior Anti-Inflammatory Potency vs. Co-Extracted Lignans

In head-to-head in vitro evaluations using LPS-stimulated RAW264.7 murine macrophages, (+)-eudesmin demonstrated the strongest inhibition of TNF-α production among closely related tetrahydrofurofuranoid lignans. The IC50 for (+)-eudesmin was quantified at 51 µM, outperforming both magnolin and lirioresinol-B dimethylether evaluated under identical assay conditions [1]. This quantitative advantage establishes (+)-eudesmin as the preferred positive control for standardizing anti-inflammatory screening platforms.

Evidence DimensionTNF-α production inhibition (IC50)
Target Compound DataIC50 = 51 µM
Comparator Or BaselineMagnolin and Lirioresinol-B dimethylether (Weaker activity, >51 µM)
Quantified Difference(+)-Eudesmin exhibited the lowest IC50 (highest potency) in the tested lignan cohort.
ConditionsLPS-stimulated RAW264.7 murine macrophages.

For assay developers, selecting the most potent lignan standard ensures a wider dynamic range and higher sensitivity when benchmarking new anti-inflammatory drug candidates.

Metabolic Specificity in UGT1A1 Inhibition for DDI Profiling

For metabolic clearance and DDI studies, pure (+)-eudesmin provides precise inhibitory kinetics that crude mixtures cannot match. (+)-Eudesmin specifically inhibits UGT1A1 with an IC50 of 24.3 µM, while showing negligible inhibition toward other major UGT isoforms (UGT1A4, UGT2B7) and major CYP enzymes [1]. In contrast, utilizing a crude Magnolia extract (NDC-052) yields a mixed IC50 of 38.1 µg/mL and introduces multi-enzyme confounding variables due to the presence of other lignans.

Evidence DimensionUGT1A1 inhibition specificity
Target Compound DataIC50 = 24.3 µM (specific to UGT1A1)
Comparator Or BaselineCrude Magnolia extract NDC-052 (IC50 = 38.1 µg/mL)
Quantified DifferencePure molar kinetics achieved without multi-enzyme confounding from co-extracted lignans.
ConditionsHuman liver microsome UGT1A1 glucuronidation assay.

Procurement of the pure compound is mandatory for regulatory-aligned DDI profiling, as crude mixtures invalidate single-target kinetic modeling.

Enhanced Physicochemical Stability via Complete Methylation

The structural transition from (+)-pinoresinol to (+)-eudesmin involves the complete methylation of the phenolic hydroxyl groups. This modification reduces the hydrogen bond donor count from 2 in pinoresinol to 0 in (+)-eudesmin [1]. The absence of free phenolic groups significantly mitigates the risk of oxidative degradation during long-term storage in DMSO or aqueous assay buffers, a common liability with unmethylated polyphenols.

Evidence DimensionHydrogen bond donor count and oxidative liability
Target Compound Data0 Hydrogen bond donors (fully methylated)
Comparator Or Baseline(+)-Pinoresinol (2 Hydrogen bond donors)
Quantified Difference100% reduction in reactive phenolic hydroxyls, eliminating primary oxidation sites.
ConditionsStandard laboratory handling and long-term solution storage.

Buyers sourcing reference materials for high-throughput screening or long-term formulation studies will experience fewer lot-failures and degradation artifacts by selecting the fully methylated (+)-eudesmin.

Nanomolar Efficiency in Neuroprotective Cellular Assays

(+)-Eudesmin exhibits exceptional potency in neuropharmacological models, specifically in preserving presynaptic function and inducing neurite outgrowth. In PC12 cellular models of amyloid-β (AβO) toxicity, (+)-eudesmin demonstrated significant neuroprotective effects at concentrations as low as 30 nM [1]. This extreme potency allows researchers to drastically reduce the required dosing concentrations compared to standard micromolar antioxidants.

Evidence DimensionEffective concentration for neuroprotection
Target Compound DataActive at 30 nM
Comparator Or BaselineStandard micromolar antioxidant baselines (>1 µM)
Quantified DifferenceOrders-of-magnitude lower effective concentration (nanomolar vs. micromolar).
ConditionsPC12 neuronal models exposed to AβO toxicity.

Achieving activity at 30 nM allows researchers to minimize organic solvent (e.g., DMSO) volumes in delicate neuronal cultures, reducing background cytotoxicity and improving assay reliability.

Standardization of Anti-Inflammatory Macrophage Assays

Directly leveraging its superior IC50 of 51 µM against TNF-α production, (+)-eudesmin is the optimal positive control for calibrating RAW264.7 macrophage screening platforms, providing a more robust dynamic range than magnolin [1].

Precision Drug-Drug Interaction (DDI) Profiling

Due to its specific, quantifiable inhibition of UGT1A1 (IC50 = 24.3 µM) without broad CYP interference, it is a critical reference material for evaluating the metabolic liabilities of co-administered therapeutics, replacing confounding crude extracts [2].

Long-Term High-Throughput Screening (HTS) Libraries

Benefiting from its lack of reactive phenolic hydroxyls (0 H-bond donors), (+)-eudesmin serves as a highly stable, oxidation-resistant lipophilic scaffold for inclusion in long-term HTS compound libraries, outperforming unmethylated analogs like pinoresinol [3].

Neurodegeneration Model Validation

Its ability to induce neurite outgrowth and protect against AβO toxicity at ultra-low concentrations (30 nM) makes it an ideal, low-toxicity reference agent for Alzheimer's disease cellular models, allowing for minimal solvent interference [4].

XLogP3

2.9

Hydrogen Bond Acceptor Count

6

Exact Mass

386.17293854 Da

Monoisotopic Mass

386.17293854 Da

Heavy Atom Count

28

UNII

3TPV0HJ9B0

Wikipedia

(+)-Eudesmin

Dates

Last modified: 08-15-2023

Explore Compound Types